molecular formula C22H24N2O6S B15028127 prop-2-en-1-yl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15028127
M. Wt: 444.5 g/mol
InChI Key: KGZYLSKXIBEAID-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various functional groups such as acetoxy, ethoxy, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethyl acetoacetate, and thiourea. The key steps in the synthesis may involve:

    Condensation Reaction: The initial step involves the condensation of substituted anilines with ethyl acetoacetate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with thiourea to form the pyrimido[2,1-b][1,3]thiazine core.

    Functional Group Modification:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are utilized under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    PROP-1-EN-2-YL ACETATE: A related compound with a simpler structure, often used as a flavoring agent and in the synthesis of other chemicals.

    ETHYL 6-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE: A similar compound with an ethyl group instead of a prop-2-en-1-yl group.

Uniqueness

The uniqueness of PROP-2-EN-1-YL 6-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for targeted modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

prop-2-enyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H24N2O6S/c1-5-10-29-21(27)19-13(3)23-22-24(18(26)9-11-31-22)20(19)15-7-8-16(30-14(4)25)17(12-15)28-6-2/h5,7-8,12,20H,1,6,9-11H2,2-4H3

InChI Key

KGZYLSKXIBEAID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C)OC(=O)C

Origin of Product

United States

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